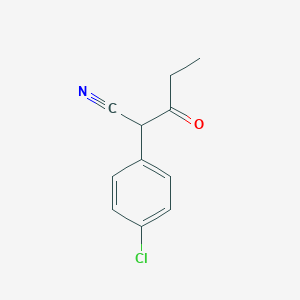
2-(4-Chlorophenyl)-3-oxovaleronitrile
Vue d'ensemble
Description
"2-(4-Chlorophenyl)-3-oxovaleronitrile" is a chemical compound that has garnered interest for its structural and chemical properties. Its investigation provides valuable insights into molecular interactions, hyperpolarizability, and potential applications in various fields, excluding its use and effects as a drug. This summary is based on a selection of scientific papers that explore its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds typically involves reacting specific bromides with acids in the presence of potassium or sodium carbonate in DMF medium at room temperature. This process confirms the structure of the compounds through IR and single-crystal X-ray diffraction studies, providing a foundation for understanding the synthesis process of "2-(4-Chlorophenyl)-3-oxovaleronitrile" (Chidan Kumar et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including FT-IR spectrum recording and analysis, vibrational wavenumber computation, and X-ray diffraction studies, offers insights into the geometric parameters and stability of the molecule. This analysis facilitates understanding the charge transfer within the molecule and its hyper-conjugative interactions and charge delocalization (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
The chemical reactions of "2-(4-Chlorophenyl)-3-oxovaleronitrile" and its derivatives often involve condensation reactions, highlighting the effect of chlorine substitution and the formation of halogen bonds in solid-state structures. These reactions contribute to the understanding of the molecule's reactivity towards different nucleophiles (Hassanain et al., 2023).
Physical Properties Analysis
The physical properties, such as crystal structure, hyperpolarizability, and molecular electrostatic potential, are crucial for predicting the behavior of "2-(4-Chlorophenyl)-3-oxovaleronitrile" in various environments. These properties are derived from detailed spectroscopic and computational studies, offering insights into the molecule's stability and potential applications (Chidan Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties of "2-(4-Chlorophenyl)-3-oxovaleronitrile" are closely related to its molecular structure and the interactions within it. Investigations into its hyperpolarizability, charge transfer, and NBO analysis reveal the compound's electronic properties and reactivity potential. This analysis provides a comprehensive understanding of the compound's chemical behavior and its interaction with other molecules (Chidan Kumar et al., 2014).
Applications De Recherche Scientifique
Environmental Impact and Degradation
The environmental impact of chlorophenyl compounds, including their potential as pollutants and their degradation pathways, is a significant area of research. Studies have assessed the consequences of contamination by chlorophenols in aquatic environments. These compounds, closely related to 2-(4-Chlorophenyl)-3-oxovaleronitrile, generally exert moderate toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure may be considerable, especially for compounds like 2,4-dichlorophenol. The persistence of these contaminants in the environment can vary, being low in the presence of adapted microflora capable of biodegrading these compounds but may become moderate to high depending on environmental conditions. Bioaccumulation is expected to be low, although a notable characteristic of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Biodegradation and Remediation Techniques
Research on the biodegradation and remediation of chlorophenols and related compounds like 2-(4-Chlorophenyl)-3-oxovaleronitrile focuses on methods to mitigate their environmental impact. Zero valent iron (ZVI) and iron-based bimetallic systems have been explored for their potential to efficiently dechlorinate chlorophenols. These studies emphasize the processes, mechanisms, and the role of iron oxides formed on the ZVI surface in the removal of chlorophenols from the environment. While ZVI is commonly used for dechlorination, its reactivity is limited due to surface passivation over time. However, iron-based bimetallic systems offer an effective alternative, displaying superior performance over unmodified ZVI. These systems depend on metal combinations, properties of the metals, and characteristics of the target chlorophenol for their efficiency and rate of hydrodechlorination (Gunawardana, Singhal, & Swedlund, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGJBDEEGULAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970817 | |
| Record name | 2-(4-Chlorophenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-oxovaleronitrile | |
CAS RN |
55474-40-3 | |
| Record name | 4-Chloro-α-(1-oxopropyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55474-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-oxopentanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-oxovaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROPHENYL)-3-OXOPENTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3A59YLW65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)




![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)





